D-Seryl-L-serine
Description
Overview of L-Serine and D-Serine in Biological Systems
Serine, a non-essential amino acid, exists in two mirror-image forms, or enantiomers: L-serine and D-serine. darwin-nutrition.fr L-serine is the canonical form, integral to a vast array of cellular functions. It serves as a fundamental building block for proteins and is a precursor for the biosynthesis of other amino acids like glycine (B1666218) and cysteine, as well as crucial molecules such as phospholipids (B1166683), sphingolipids, and nucleotides. frontiersin.orgrupress.orgresearchgate.net The metabolic pathways involving L-serine are central to cellular proliferation and growth. rupress.orgnih.gov
Conversely, D-serine was once considered "unnatural" but is now recognized as a vital signaling molecule, particularly in the mammalian central nervous system. wikipedia.orgnih.gov Synthesized from L-serine by the enzyme serine racemase, D-serine acts as a co-agonist at NMDA receptors, playing a crucial role in synaptic plasticity, learning, and memory. darwin-nutrition.frfrontiersin.orgfrontiersin.org Its presence has also been noted in various other tissues and has been implicated in both physiological and pathological processes. wikipedia.orgnih.gov The distinct roles of these two enantiomers highlight the stereospecificity of biological systems.
Stereochemical Considerations in Amino Acid and Dipeptide Chemistry
The concept of chirality, or "handedness," is fundamental to the structure and function of biological molecules. jpt.com Amino acids, with the exception of glycine, are chiral and exist as L- and D-enantiomers. biopharmaspec.com In biological systems, there is a strong preference for L-amino acids in protein synthesis. biopharmaspec.com This stereospecificity extends to the enzymes and receptors that interact with these molecules. jpt.com
When two amino acids are joined by a peptide bond, they form a dipeptide. The stereochemistry of the constituent amino acids significantly influences the dipeptide's three-dimensional structure and, consequently, its biological activity and properties. nih.gov The peptide bond itself has a preferred trans conformation, although cis conformations can occur, particularly with proline residues. psu.edursc.org The incorporation of a D-amino acid into a peptide chain can alter its conformation, making it more resistant to degradation by proteases, which are typically specific for L-amino acid linkages. biopharmaspec.comfrontiersin.orgnih.gov This principle is utilized in the design of synthetic peptides with enhanced stability. biopharmaspec.com
Historical Context of Serine Enantiomer Discovery in Research
The discovery of D-amino acids in nature challenged the long-held belief that life was exclusively based on L-amino acids. thieme-connect.com The presence of D-amino acids was first reported in the 1950s in insects and mollusks. wikipedia.org The first free D-amino acid detected in animals was D-alanine. jst.go.jp Subsequently, free D-serine was discovered in earthworms and silkworms in the 1960s. jst.go.jp It wasn't until the 1990s that the significant presence and physiological role of D-serine in the mammalian brain were uncovered. jst.go.jp The enzyme responsible for its synthesis, serine racemase, was first purified in 1999, providing a molecular basis for the endogenous production of D-serine in mammals. frontiersin.orgjst.go.jp This discovery opened up a new field of research into the functional significance of D-amino acids in higher organisms. nih.gov
Scope of Current Research Landscape on Serine Metabolism and Derivatives
Current research on serine metabolism is a dynamic and expanding field with significant implications for human health and disease. annualreviews.org Investigations are actively exploring the intricate regulation of serine biosynthetic pathways and their links to various pathological conditions, including cancer and neurological disorders. rupress.orgaacrjournals.orgresearchgate.netnih.gov There is a growing interest in understanding how cancer cells manipulate serine metabolism to support their rapid proliferation. rupress.orgaacrjournals.orgnih.gov Furthermore, the roles of serine and its derivatives in neurotransmission and neurodevelopment are being extensively studied, with potential therapeutic applications for conditions like schizophrenia and Alzheimer's disease. darwin-nutrition.frnih.govnih.gov The transport of serine across the blood-brain barrier is another critical area of investigation, as it has been shown to be essential for proper brain development. pnas.org The study of serine-containing dipeptides and other derivatives continues to reveal novel biological activities and potential therapeutic uses. biosynth.comtargetmol.com
Interactive Data Tables
Table 1: Properties of Serine Enantiomers
| Property | L-Serine | D-Serine |
| Biological Role | Protein synthesis, precursor for various biomolecules frontiersin.orgrupress.orgresearchgate.net | Neuromodulator, co-agonist of NMDA receptors darwin-nutrition.frfrontiersin.orgfrontiersin.org |
| Abundance in Mammals | High, a component of all proteins | Lower, concentrated in the central nervous system wikipedia.org |
| Primary Synthesis Pathway | From glucose via the phosphorylated pathway nih.gov | From L-serine via serine racemase frontiersin.org |
Structure
3D Structure
Properties
CAS No. |
656221-75-9 |
|---|---|
Molecular Formula |
C6H12N2O5 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C6H12N2O5/c7-3(1-9)5(11)8-4(2-10)6(12)13/h3-4,9-10H,1-2,7H2,(H,8,11)(H,12,13)/t3-,4+/m1/s1 |
InChI Key |
XZKQVQKUZMAADP-DMTCNVIQSA-N |
Isomeric SMILES |
C([C@H](C(=O)N[C@@H](CO)C(=O)O)N)O |
Canonical SMILES |
C(C(C(=O)NC(CO)C(=O)O)N)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Serine Enantiomers
De Novo L-Serine Biosynthesis via the Phosphorylated Pathway
The primary route for the de novo synthesis of L-serine in eukaryotes is the phosphorylated pathway, a three-step enzymatic process that diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) into L-serine production. annualreviews.orgnih.govtheproteinfactory2.itmdpi.comresearchgate.net This pathway is particularly vital in the brain, where the blood-brain barrier limits L-serine uptake, making local synthesis essential. nhri.org.twnih.govmdpi.com The enzymes of the phosphorylated pathway—3-phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSPH)—work in a coordinated fashion to produce L-serine. nih.govresearchgate.net
Role of 3-Phosphoglycerate Dehydrogenase (PHGDH)
The initial and rate-limiting step in L-serine biosynthesis is catalyzed by 3-phosphoglycerate dehydrogenase (PHGDH). nih.govfrontiersin.orgnih.gov This enzyme facilitates the NAD+-dependent oxidation of 3-phosphoglycerate (3-PG), a glycolytic intermediate, to produce 3-phosphohydroxypyruvate. frontiersin.orgnih.govuniprot.org PHGDH is a crucial enzyme, and its deficiency can lead to severe neurological disorders, highlighting the importance of de novo L-serine synthesis for the proper development and function of the central nervous system. nhri.org.twfrontiersin.org In the brain, PHGDH is predominantly expressed in glial cells, which are thought to supply L-serine to neurons. nhri.org.twnih.govjst.go.jp
Phosphoserine Aminotransferase (PSAT) Activity
The second step in the phosphorylated pathway is a reversible transamination reaction catalyzed by phosphoserine aminotransferase (PSAT). mdpi.comnih.govuniprot.org This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme transfers an amino group from glutamate (B1630785) to 3-phosphohydroxypyruvate, yielding O-phosphoserine and α-ketoglutarate. mdpi.comnih.govnih.gov The reaction is highly efficient and helps to drive the pathway forward despite the unfavorable thermodynamics of the initial step catalyzed by PHGDH. nih.govnih.gov Like PHGDH, mutations in the PSAT gene are associated with serine deficiency disorders. nih.govnih.gov
Phosphoserine Phosphatase (PSPH) Function
The final and irreversible step in L-serine biosynthesis is the dephosphorylation of O-phospho-L-serine to L-serine, a reaction catalyzed by phosphoserine phosphatase (PSPH). mdpi.comuniprot.orgebi.ac.ukuniprot.org PSPH is a highly conserved enzyme belonging to the haloacid dehalogenase superfamily. nih.gov This step commits the molecule to becoming L-serine, which can then be utilized in various metabolic pathways, including protein synthesis, nucleotide metabolism, and the production of other amino acids like glycine (B1666218) and D-serine. uniprot.orguniprot.org
Intermediates and Regulatory Mechanisms
The de novo synthesis of L-serine is a tightly regulated process. The key intermediates in the phosphorylated pathway are 3-phosphoglycerate, 3-phosphohydroxypyruvate, and O-phosphoserine. annualreviews.orgresearchgate.net The pathway is subject to feedback inhibition, where the end-product, L-serine, can inhibit the activity of PHGDH. frontiersin.org This regulation ensures that L-serine is produced according to the cell's metabolic needs. Furthermore, the expression of the enzymes in this pathway can be regulated at the transcriptional level. mdpi.com The availability of substrates, such as the glycolytic intermediate 3-phosphoglycerate, also links L-serine biosynthesis directly to the cell's central carbon metabolism. nih.gov
| Enzyme | Substrate(s) | Product(s) | Cofactor | Cellular Location |
| 3-Phosphoglycerate Dehydrogenase (PHGDH) | 3-Phosphoglycerate | 3-Phosphohydroxypyruvate | NAD+ | Cytosol nih.gov |
| Phosphoserine Aminotransferase (PSAT) | 3-Phosphohydroxypyruvate, Glutamate | O-Phosphoserine, α-Ketoglutarate | Pyridoxal 5'-phosphate (PLP) | Cytosol nih.gov |
| Phosphoserine Phosphatase (PSPH) | O-Phospho-L-serine | L-Serine, Phosphate (B84403) | Mg2+ | Cytosol nih.govebi.ac.uk |
L-Serine Regeneration and Interconversion Pathways
In addition to de novo synthesis, L-serine levels are maintained through regeneration from other molecules, most notably glycine. This interconversion is a critical aspect of one-carbon metabolism.
Serine Hydroxymethyltransferase (SHMT) and One-Carbon Metabolism
Serine hydroxymethyltransferase (SHMT) is a pyridoxal 5'-phosphate-dependent enzyme that catalyzes the reversible interconversion of L-serine and glycine. frontiersin.orgresearchgate.netwsu.edu This reaction is central to one-carbon metabolism, as the conversion of L-serine to glycine is coupled with the transfer of a one-carbon unit to tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate. nhri.org.twresearchgate.netlife-science-alliance.org This one-carbon unit is then available for the synthesis of purines, thymidylate, and other essential metabolites. nhri.org.twfrontiersin.org There are two major isoforms of SHMT in mammals: SHMT1 in the cytosol and SHMT2 in the mitochondria, indicating the importance of this reaction in different cellular compartments. annualreviews.orglife-science-alliance.orguniprot.org The reversible nature of the SHMT reaction allows for the synthesis of L-serine from glycine when cellular demands for L-serine are high. nih.govmdpi.comhealthmatters.io
| Enzyme | Substrate(s) | Product(s) | Cofactor | Cellular Location |
| Serine Hydroxymethyltransferase (SHMT) | L-Serine, Tetrahydrofolate (THF) | Glycine, 5,10-Methylene-THF | Pyridoxal 5'-phosphate (PLP) | Cytosol (SHMT1), Mitochondria (SHMT2) annualreviews.orglife-science-alliance.org |
Contribution of Glycine Metabolism to L-Serine Pool
The relative contribution of glycine to the L-serine pool can be influenced by the metabolic state of the cell and the expression of different SHMT isoforms. annualreviews.org There are two main isoforms of SHMT: the cytosolic SHMT1 and the mitochondrial SHMT2. annualreviews.orgnih.gov While both catalyze the same reaction, they have different kinetic properties and are located in distinct cellular compartments, suggesting they play different roles in managing the serine and glycine pools. nih.gov For instance, in some cellular contexts, the activity of SHMT2 is significantly higher than that of SHMT1. annualreviews.org
D-Serine Biosynthesis from L-Serine
The synthesis of D-serine, a key neuromodulator, occurs directly from its stereoisomer, L-serine. This conversion is a critical step in providing D-serine for its physiological functions, most notably as a co-agonist at NMDA receptors in the central nervous system.
Serine Racemase (SR/SRR) Catalysis and Isoforms
The primary enzyme responsible for the synthesis of D-serine from L-serine is serine racemase (SR), also known as serine racemase/sulfhydrylase (SR/SRR). frontiersin.org SR catalyzes the racemization of serine, a process that involves the interconversion of the L- and D-enantiomers. frontiersin.org This enzyme is a pyridoxal-5'-phosphate (PLP)-dependent enzyme.
Multiple isoforms of serine racemase have been identified, arising from alternative splicing of the SRR gene. These isoforms can exhibit different catalytic activities and may be subject to distinct regulatory mechanisms. The expression and activity of these isoforms can vary across different brain regions and cell types, allowing for precise control over D-serine levels.
Enzymatic Mechanisms of Stereoisomerization
The enzymatic mechanism of serine racemase involves several key steps centered around its PLP cofactor. The process begins with the formation of an external aldimine between the amino group of L-serine and the PLP cofactor. This is followed by the abstraction of the α-proton from the L-serine substrate by a basic residue in the active site of the enzyme. This deprotonation results in the formation of a planar quinonoid intermediate.
The subsequent reprotonation of this intermediate can occur on either face of the planar structure. If the proton is added back to the same face from which it was removed, the L-serine enantiomer is regenerated. However, if the proton is added to the opposite face, the D-serine enantiomer is formed. The release of the D-serine product completes the catalytic cycle. The reversibility of this reaction allows serine racemase to synthesize D-serine from L-serine and vice versa, thereby playing a crucial role in maintaining the balance between these two enantiomers.
Subcellular Localization of Serine Racemase
The subcellular localization of serine racemase is critical for its function in regulating D-serine levels in specific cellular compartments. Serine racemase is predominantly found in the cytoplasm of cells where it is synthesized. mdpi.com Its expression is particularly high in astrocytes, which are considered the primary source of D-serine in many brain regions.
However, the localization of serine racemase is not exclusively cytosolic. Studies have shown that it can associate with various cellular structures and proteins, which can modulate its activity and localization. For instance, its interaction with other proteins can influence its translocation to different subcellular compartments, allowing for localized D-serine synthesis. This dynamic localization is a key aspect of the regulation of D-serine signaling.
Catabolism and Degradation of Serine Enantiomers
The levels of serine enantiomers are tightly controlled not only by their synthesis but also by their degradation. The catabolism of both L-serine and D-serine ensures that their concentrations are maintained within a physiological range, preventing potential toxicity from excessive accumulation.
D-Amino Acid Oxidase (DAAO) Mediated D-Serine Oxidation
The primary enzyme responsible for the degradation of D-serine is D-amino acid oxidase (DAAO). mdpi.comfrontiersin.org DAAO is a flavin-dependent peroxisomal enzyme that catalyzes the oxidative deamination of D-serine. mdpi.com In this reaction, D-serine is oxidized to its corresponding α-keto acid, hydroxypyruvate, with the concomitant production of ammonia (B1221849) and hydrogen peroxide. frontiersin.org
Serine Racemase Eliminase Activity and Pyruvate (B1213749)/Ammonia Production
Mammalian serine racemase (SR) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme known for its ability to catalyze the racemization of L-serine to D-serine. frontiersin.org However, SR also possesses a significant secondary function: it can act as an eliminase, catalyzing the α,β-elimination of a water molecule from either L-serine or D-serine to produce pyruvate and ammonia. frontiersin.orgresearchgate.net This dual activity allows SR to regulate the levels of both D- and L-serine. mdpi.com
Research indicates that the elimination reaction can be the dominant activity of the enzyme. biorxiv.orgresearchgate.net For instance, in cells transfected with SR, the production of pyruvate was found to be approximately four times higher than that of D-serine, highlighting the predominance of the α,β-elimination reaction. frontiersin.org The kinetic efficiency of the elimination reaction for L-serine is about twice that of the racemization reaction for the mouse enzyme. frontiersin.org This eliminase activity is not limited to serine; SR can catalyze a robust elimination reaction with non-physiological substrates like L-serine O-sulfate, generating sulfate, ammonia, and pyruvate at a rate 500 times faster than the physiological racemization of L-serine. pnas.orgpnas.org
The balance between racemization and elimination is influenced by cofactors. The presence of Mg-ATP, for example, stimulates the degradation of serine. frontiersin.orgmdpi.com Under conditions with Mg-ATP, nearly all L- and D-serine can be converted to pyruvate and ammonia. frontiersin.org This suggests that the eliminase activity of SR may serve to limit intracellular D-serine levels. researchgate.net
Table 1: Kinetic Efficiency of Mouse Serine Racemase Activities
| Reaction | Substrate | Kinetic Efficiency (Vmax/Km ratio, mM⁻¹ min⁻¹) | Reference |
|---|---|---|---|
| α,β-Elimination | L-Serine | 20 | frontiersin.org |
| Racemization | L-Serine | 12 | frontiersin.org |
Data derived from studies on mouse serine racemase.
L-Serine Deamination Mechanisms in Prokaryotic Models
In prokaryotic organisms such as Escherichia coli, L-serine deamination is a key metabolic process that converts L-serine into pyruvate and ammonia. nih.govbiorxiv.org This reaction is catalyzed by L-serine deaminases, primarily SdaA and SdaB. nih.govnih.gov The presence of multiple enzymes for this function underscores its importance for bacterial physiology. nih.govbiorxiv.org
These deaminases are expressed under different environmental conditions. For example, in E. coli, both sdaA and sdaB are expressed during aerobic growth, but sdaA is typically active in nutrient-limited minimal media, whereas sdaB is expressed in nutrient-rich conditions. nih.govbiorxiv.org The catalytic mechanism of prokaryotic L-serine deaminase differs from its eukaryotic counterpart, utilizing an iron-sulfur [4Fe-4S] cluster for catalysis rather than the pyridoxal phosphate coenzyme used by eukaryotic enzymes. biorxiv.org
A significant function of L-serine deamination in prokaryotes is its role as an acid tolerance mechanism. nih.govnih.govresearchgate.net In acidic environments, E. coli transports L-serine into the cell via the SdaC transporter. nih.govnih.gov The subsequent deamination by SdaA and SdaB consumes a proton and produces ammonia, which helps to neutralize the acidic conditions and protect the cell from acid-induced damage. nih.govbiorxiv.org Deletion of the sdaA and sdaB genes renders E. coli more susceptible to acid stress. nih.govnih.gov The pyruvate generated from this process can activate the pyruvate sensor BtsS, which in turn upregulates other genes involved in the stress response. nih.govnih.govresearchgate.net
**Table 2: L-Serine Deaminases in *Escherichia coli***
| Enzyme | Gene | Primary Function | Key Role | Reference |
|---|---|---|---|---|
| L-Serine Deaminase A | sdaA | Deamination of L-serine to pyruvate and ammonia | Acid tolerance; active in nutrient-limited media | nih.gov, biorxiv.org |
| L-Serine Deaminase B | sdaB | Deamination of L-serine to pyruvate and ammonia | Acid tolerance; active in nutrient-rich media | nih.gov, biorxiv.org |
Post-translational Modifications Involving Serine Residues
Serine residues within polypeptide chains are primary sites for various post-translational modifications (PTMs). These modifications dramatically increase the functional diversity of proteins and are critical for regulating cellular activities.
Phosphorylation of Serine Residues
Protein phosphorylation is a fundamental and widely studied PTM that acts as a molecular switch to control protein function. wikipedia.orgabcam.com It is a reversible process where a phosphate group is covalently added to an amino acid residue, most commonly serine, followed by threonine and tyrosine. wikipedia.orgthermofisher.com In fact, phosphorylation on serine is considered the most frequent type of this modification. wikipedia.orgabcam.com
The process is catalyzed by enzymes called protein kinases, which transfer a terminal phosphate group from ATP to the hydroxyl (-OH) group of a serine residue. nih.govthermofisher.com This modification is reversed by protein phosphatases, which remove the phosphate group. wikipedia.orgpressbooks.pub The dynamic balance between kinase and phosphatase activity allows for rapid and transient regulation of cellular processes. wikipedia.org
The addition of a negatively charged phosphate group induces conformational changes in the protein, which can alter its enzymatic activity, stability, subcellular localization, and ability to interact with other proteins. wikipedia.orgthermofisher.compressbooks.pub Consequently, serine phosphorylation plays a pivotal role in nearly all cellular processes, including signal transduction, cell cycle progression, growth, and apoptosis. thermofisher.comthermofisher.comnih.gov Key signaling pathways, such as the MAPK cascade, rely heavily on a series of serine/threonine phosphorylation events to transmit signals from the cell surface to the nucleus. abcam.comnih.gov
Glycosylation of Serine Residues in Glycoproteins
Glycosylation is another major PTM where a sugar molecule, or glycan, is attached to a protein. abcam.comglycanage.com When the glycan is attached to the hydroxyl oxygen atom of a serine or threonine residue, it is known as O-linked glycosylation. creative-proteomics.comwikipedia.org This modification occurs post-translationally in the Golgi apparatus and endoplasmic reticulum of eukaryotic cells. creative-proteomics.comwikipedia.org
The process of O-glycosylation is initiated by the transfer of a single sugar, most commonly N-acetylgalactosamine (GalNAc), from a donor substrate (UDP-GalNAc) to the serine or threonine residue. creative-proteomics.comnih.govnih.gov This initial step is catalyzed by a family of enzymes called polypeptide GalNAc-transferases (GalNAc-Ts). creative-proteomics.com Unlike N-glycosylation, where a large, pre-assembled oligosaccharide is transferred to the protein, O-linked glycans are built by the stepwise addition of individual monosaccharides. thermofisher.comportlandpress.com This allows for the creation of a wide diversity of O-glycan structures, from a single sugar residue to complex, branched chains. glycanage.comcreative-proteomics.com
O-linked glycosylation significantly impacts the properties of a protein. It can influence protein folding, stability, and solubility. glycanage.comcreative-proteomics.com It is also fundamentally important for a wide range of biological processes, including cellular signaling, immune regulation, and pathogen defense. glycanage.com This modification is a defining feature of mucins, which are heavily glycosylated proteins that form protective mucous barriers in the respiratory and gastrointestinal tracts. glycanage.comnih.govthermofisher.com
Table 3: Comparison of Major Post-Translational Modifications on Serine
| Feature | Phosphorylation | O-Linked Glycosylation |
|---|---|---|
| Added Moiety | Phosphate group (PO₄³⁻) | Monosaccharides or oligosaccharides (glycans) |
| Key Enzymes | Protein Kinases (addition), Protein Phosphatases (removal) | Glycosyltransferases (addition), Glycosidases (removal) |
| Cellular Location | Primarily cytosol and nucleus | Endoplasmic Reticulum, Golgi Apparatus |
| Mechanism | Transfer of phosphate from ATP to serine's hydroxyl group | Stepwise addition of sugar units to serine's hydroxyl group |
| Primary Function | Acts as a rapid "on/off" switch for protein activity and signaling | Modulates protein stability, folding, and recognition events |
| Reversibility | Highly reversible and dynamic | Reversible |
| Key Biological Roles | Signal transduction, cell cycle control, apoptosis | Protein stability, cell-cell recognition, immune response, mucus formation |
Enzymatic Activities and Substrate Specificity Relevant to Serine and Its Derivatives
Serine Racemase Characterization
Serine racemase (SR) is a unique enzyme in mammalian biology, responsible for catalyzing the conversion of L-serine to D-serine. nih.govfrontiersin.org D-serine is a crucial neuromodulator, acting as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is vital for synaptic plasticity, learning, and memory. researchgate.netnih.gov This enzyme is dependent on pyridoxal (B1214274) 5'-phosphate (PLP) and exhibits a fascinating dual catalytic function, performing both racemization and β-elimination reactions. wikipedia.orgportlandpress.com
The activity of serine racemase is intricately controlled by various factors, including allosteric modulators and the essential cofactor, pyridoxal 5'-phosphate (PLP). nih.govresearchgate.net
Cofactor Requirements : Serine racemase is a PLP-dependent enzyme. wikipedia.org The PLP cofactor is crucial for the catalytic mechanism, participating directly in the breakage and formation of bonds at the α-carbon of serine. nih.gov
Allosteric Regulation by ATP and Divalent Cations : The activity of serine racemase is allosterically enhanced by ATP, particularly when complexed with divalent cations such as magnesium (Mg²⁺) or calcium (Ca²⁺). nih.govresearchgate.net ATP binding occurs at a site distinct from the active site, inducing a conformational change that increases the enzyme's catalytic efficiency. nih.govwikipedia.org This activation is cooperative, with ATP increasing the enzyme's activity by approximately seven-fold. portlandpress.com Divalent cations like Mg²⁺ are thought to facilitate this process. wikipedia.org
Inhibition by NADH : Reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) has been identified as a partial inhibitor of human serine racemase. portlandpress.com NADH competes with ATP for binding, and at saturating concentrations, it reduces the affinity for ATP and eliminates the cooperativity of ATP binding. portlandpress.com The inhibitory effect is attributed to the N-substituted 1,4-dihydronicotinamide ring of NADH, which binds to a newly identified allosteric site near the ATP-binding pocket. portlandpress.com
| Regulator | Effect on Serine Racemase Activity | Mechanism of Action |
| ATP-Mg²⁺/Ca²⁺ | Activation | Allosteric activation, induces a conformational change |
| Pyridoxal 5'-phosphate (PLP) | Essential Cofactor | Covalently binds to the active site and participates in catalysis |
| NADH | Inhibition | Partial, mixed-type inhibition; competes with ATP binding |
The in vivo activity of serine racemase is also modulated through its interactions with various scaffolding and receptor-associated proteins. These interactions can influence the enzyme's catalytic output and its localization within the cell. nih.govfrontiersin.org
Interaction with GRIP : Glutamate (B1630785) receptor-interacting protein (GRIP) has been shown to bind to serine racemase, leading to a significant enhancement of its activity and an increase in D-serine release. pnas.org This interaction suggests a mechanism for coupling glutamatergic neurotransmission, particularly through AMPA receptors, to the regulation of D-serine levels. pnas.org
Interaction with PICK1 : Protein interacting with C-kinase 1 (PICK1) is another interacting partner of serine racemase. nih.govfrontiersin.org
Other Interacting Proteins : Serine racemase has also been found to interact with stargazin and the postsynaptic density protein 95 (PSD95). nih.govfrontiersin.org These interactions are thought to be important for localizing the enzyme near its site of action at the synapse and potentially modulating its activity in response to synaptic signals. nih.govfrontiersin.org The C-terminal PDZ domain of serine racemase is critical for these protein-protein interactions. nih.gov
| Interacting Protein | Effect on Serine Racemase | Functional Consequence |
| Glutamate receptor-interacting protein (GRIP) | Enhances enzymatic activity | Increases D-serine release |
| Protein interacting with C-kinase 1 (PICK1) | Modulates activity/localization | Influences synaptic D-serine levels |
| Stargazin and PSD95 | Modulates activity/localization | Tethers the enzyme at the postsynaptic density |
Human serine racemase possesses a notable dual functionality, catalyzing both the racemization of L-serine to D-serine and the α,β-elimination of water from L-serine to produce pyruvate (B1213749) and ammonia (B1221849). frontiersin.orgportlandpress.com This bifurcation in its catalytic activity is a key aspect of its physiological role. nih.gov
Bifurcated Mechanism : The enzyme channels the L-serine substrate into two distinct pathways. nih.gov A dual-base mechanism has been proposed, with Lys56 acting as the si-face base to deprotonate L-serine, forming a common carbanionic intermediate. frontiersin.orgnih.gov Subsequent protonation on the re-face by Ser84 leads to D-serine (racemization), while elimination of the β-hydroxyl group results in pyruvate (β-elimination). nih.gov
Preference for Elimination : In vitro studies have shown that human serine racemase generally favors the β-elimination reaction over racemization. researchgate.net The β-elimination activity towards L-serine can be comparable to or even higher than its racemization activity. acs.org For instance, it has been reported that for every molecule of D-serine produced, three molecules of pyruvate are synthesized. researchgate.net
Modulation of the Bifurcation Ratio : The ratio of racemase to eliminase activity can be influenced by several factors. Mutations in a key "triple serine loop" within the enzyme can shift the preference towards racemization. nih.gov For example, mutating the Ser84 residue to alanine (B10760859) blocks the racemization activity but not the elimination of L-serine. researchgate.net Conversely, the S84D mutant exhibits a dramatic shift in substrate specificity for β-elimination, favoring L-serine over other substrates like L-serine-O-sulfate. nih.gov
Physiological Role of Eliminase Activity : The β-elimination pathway is hypothesized to function as a "bleed valve," allowing for the diversion of L-serine away from D-serine production. wikipedia.org This could serve as a mechanism to downregulate D-serine signaling at the NMDA receptor. wikipedia.org
| Catalytic Activity | Product(s) | Relative In Vitro Preference | Key Active Site Residue |
| Racemization | D-Serine | Lower | Ser84 (re-face base) |
| β-Elimination | Pyruvate, Ammonia | Higher | Lys56 (si-face base) |
D-Amino Acid Oxidase Specificity and Regulation
D-amino acid oxidase (DAAO) is a flavoenzyme containing flavin adenine dinucleotide (FAD) that plays a critical role in the metabolism of D-amino acids. nih.govnih.gov It catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide. wikipedia.orgfrontiersin.org In the central nervous system, DAAO is a primary enzyme responsible for the degradation of the neuromodulator D-serine. nih.govnih.gov
Human DAAO (hDAAO) exhibits broad substrate specificity but with distinct preferences and catalytic efficiencies. nih.govnih.gov
Substrate Preference : The enzyme is most active towards neutral and hydrophobic D-amino acids. nih.govwikipedia.org The highest catalytic efficiency has been observed with substrates like D-DOPA, D-tyrosine, D-phenylalanine, and D-tryptophan. nih.govfrontiersin.org Notably, hDAAO is not active on acidic D-amino acids such as D-aspartate and D-glutamate. nih.govfrontiersin.org
Catalytic Efficiency with D-Serine : Interestingly, the catalytic efficiency of hDAAO for D-serine, its key physiological substrate in the brain, is relatively low. nih.govnih.gov This suggests that the enzyme's activity must be tightly regulated to maintain appropriate levels of D-serine for NMDA receptor modulation. nih.govnih.gov
FAD Binding and Activity : Human DAAO has a weak interaction with its FAD cofactor. nih.govnih.gov Consequently, a significant portion of the enzyme may exist in an inactive, apoprotein form in vivo. nih.govnih.gov The binding of a substrate or an active-site ligand stabilizes the FAD binding, thereby promoting the active holoenzyme form. nih.govnih.gov This represents a key regulatory mechanism for controlling DAAO activity. nih.gov
| Substrate | Relative Catalytic Efficiency (kcat/Km) |
| D-DOPA | Very High |
| D-Tyrosine | High |
| D-Phenylalanine | High |
| D-Tryptophan | High |
| D-Serine | Low |
| D-Aspartate | Inactive |
| D-Glutamate | Inactive |
The activity of D-amino acid oxidase can be modulated by various inhibitors, which is an area of significant interest for therapeutic applications, particularly in conditions associated with NMDA receptor dysfunction. patsnap.com
Competitive Inhibition : A number of small molecules act as competitive inhibitors of DAAO. Benzoate (B1203000) and its derivatives are classic examples of competitive inhibitors that bind to the active site of the oxidized form of the enzyme. researchgate.net These inhibitors typically contain a carboxylic acid group that interacts with key residues in the active site, such as Arg283 and Tyr228. frontiersin.org
Pyrrole-based Inhibitors : Certain pyrrole-based compounds have been shown to be potent inhibitors with high affinity and slow dissociation kinetics, particularly in the presence of a substrate. researchgate.net
Inhibition by L-Amino Acids : L-serine can act as a competitive inhibitor of D-serine oxidation by hDAAO, although its inhibitory constant (Ki) of 26.2 mM suggests that physiological concentrations of L-serine are unlikely to significantly impact D-serine degradation. frontiersin.org
Mechanism of Action of Inhibitors : Many potent inhibitors are aromatic carboxylic acids or their isosteres. frontiersin.org Their binding to the active site often involves a π-π stacking interaction between the aromatic ring of the inhibitor and the isoalloxazine ring of the FAD cofactor, which contributes significantly to their binding affinity. frontiersin.org
| Inhibitor | Type of Inhibition | Key Binding Interactions |
| Benzoate | Competitive | Interaction of the carboxylate group with active site residues |
| Pyrrole-based compounds | High-affinity, slow release | Binds to the active site, often in the presence of substrate |
| L-Serine | Competitive | Binds to the active site |
| Aromatic Carboxylic Acids | Competitive | Carboxylate interactions and π-π stacking with FAD |
Serine Proteases and Peptidase Specificity
Serine proteases represent a major class of proteolytic enzymes crucial to a vast array of biological processes, from digestion to blood coagulation. nih.gov Their catalytic activity and substrate specificity are intricately linked to their three-dimensional structure, particularly the active site.
Catalytic Triad Mechanism (Serine/Histidine/Aspartate)
The catalytic activity of many serine proteases is dependent on a conserved "catalytic triad" of amino acid residues: Serine (Ser), Histidine (His), and Aspartate (Asp). gonzaga.edunih.gov These three residues are brought into close proximity by the protein's folding, creating a charge-relay system that greatly enhances the nucleophilicity of the serine residue. wikipedia.org
The mechanism proceeds as follows:
The carboxylate group of the Aspartate residue forms a hydrogen bond with the imidazole ring of the Histidine residue. This interaction increases the pKa of the histidine, making it a more powerful base. wikipedia.org
The empowered Histidine residue then acts as a general base, abstracting a proton from the hydroxyl group of the Serine residue. libretexts.org
This proton abstraction results in the formation of a highly reactive alkoxide ion on the Serine side chain, which then acts as a potent nucleophile. libretexts.org
The nucleophilic serine attacks the carbonyl carbon of the scissile peptide bond in the substrate, leading to the formation of a tetrahedral intermediate. wikipedia.org
The peptide bond is subsequently cleaved. wikipedia.org
This coordinated action of the catalytic triad dramatically accelerates the rate of peptide bond hydrolysis, a reaction that would otherwise be extremely slow under physiological conditions. gonzaga.edu
Table 1: Roles of the Catalytic Triad Residues
| Residue | Role in Catalysis |
| Serine | Acts as the nucleophile, attacking the carbonyl carbon of the peptide bond. wikipedia.org |
| Histidine | Functions as a general base, accepting a proton from the serine hydroxyl group. wikipedia.org |
| Aspartate | Orients the histidine residue and increases its basicity through hydrogen bonding. wikipedia.org |
Substrate Binding Site (S1 Pocket) Characteristics
The substrate specificity of serine proteases is largely determined by the characteristics of their substrate-binding site, particularly the S1 pocket. purdue.edu This pocket is a cavity on the enzyme's surface adjacent to the catalytic triad that accommodates the side chain of the amino acid residue at the P1 position of the substrate (the residue immediately preceding the cleavage site). purdue.edu
The size, shape, and chemical nature of the S1 pocket dictate which amino acid side chains can bind, and thus, where the protease will cleave a polypeptide chain. youtube.com For example:
Chymotrypsin-like proteases possess a deep, hydrophobic S1 pocket that preferentially binds large, hydrophobic amino acid residues such as phenylalanine, tyrosine, and tryptophan. libretexts.orgwikipedia.org
Trypsin-like proteases have an S1 pocket that contains a negatively charged aspartic acid residue at its base. wikipedia.org This allows for the specific recognition and binding of positively charged residues like lysine and arginine. wikipedia.orgyoutube.com
The interaction between the P1 residue of the substrate and the S1 pocket of the enzyme is a primary determinant of substrate specificity. purdue.edu
Table 2: S1 Pocket Characteristics and Substrate Specificity
| Protease Family | S1 Pocket Characteristics | Preferred P1 Residues |
| Chymotrypsin-like | Deep, hydrophobic wikipedia.org | Phenylalanine, Tyrosine, Tryptophan wikipedia.org |
| Trypsin-like | Contains a negatively charged Aspartate residue wikipedia.org | Lysine, Arginine wikipedia.org |
Classification and Functional Divergence of Serine Peptidases
Serine peptidases are a diverse group of enzymes that have been classified into numerous families and clans based on their evolutionary relationships and structural folds. The MEROPS classification system is a widely used resource for this purpose. wikipedia.org Serine proteases are found in various clans, with the PA clan being one of the largest and most well-studied. wikipedia.org
This functional divergence is also evident in the wide range of biological processes in which serine peptidases participate, including:
Digestion nih.gov
Blood coagulation nih.gov
Fibrinolysis nih.gov
Immunity nih.gov
Apoptosis nih.gov
The expansion of serine peptidase families, such as the S1 family (trypsins), highlights their evolutionary success and adaptation to a multitude of physiological functions. nih.govsemanticscholar.org
Role of Serine in Peptidase-Mediated Cleavage
The central role of the serine residue in the catalytic mechanism of serine proteases is to act as the primary nucleophile. wikipedia.org The hydroxyl group (-OH) of the serine side chain, once deprotonated by the histidine of the catalytic triad, initiates the cleavage of the peptide bond. libretexts.org
The process can be summarized in the following steps:
The activated serine alkoxide attacks the carbonyl carbon of the scissile peptide bond in the substrate. wikipedia.org
This nucleophilic attack leads to the formation of a transient tetrahedral intermediate, where the carbonyl carbon is bonded to four single atoms. wikipedia.org
The intermediate is stabilized by interactions with an "oxyanion hole," a region of the active site that contains backbone amide groups that donate hydrogen bonds to the negatively charged oxygen atom of the tetrahedral intermediate. gonzaga.edu
The tetrahedral intermediate then collapses, breaking the peptide bond and releasing the C-terminal portion of the substrate. The N-terminal portion remains covalently attached to the serine residue, forming an acyl-enzyme intermediate. libretexts.org
A water molecule then enters the active site and, activated by the histidine residue, hydrolyzes the acyl-enzyme intermediate, releasing the N-terminal portion of the substrate and regenerating the active enzyme. wikipedia.org
In some cases, other residues can substitute for the canonical catalytic triad. For example, some serine proteases utilize a Ser-Lys catalytic dyad. nih.gov Additionally, non-enzymatic cleavage of peptide bonds on the N-terminal side of serine residues can be facilitated by the presence of zinc ions. nih.gov
Other Enzymes Interacting with Serine or Seryl Moieties
Serine Palmitoyltransferase (SPT) in Sphingolipid Synthesis
Serine palmitoyltransferase (SPT) is the key enzyme that catalyzes the first and rate-limiting step in the de novo biosynthesis of sphingolipids. nih.govresearchgate.net This enzyme condenses the amino acid L-serine with a long-chain acyl-CoA, typically palmitoyl-CoA, to form 3-ketodihydrosphingosine. nih.govwikipedia.org
SPT is a member of the α-oxoamine synthase family of enzymes and utilizes pyridoxal 5'-phosphate (PLP) as a cofactor. nih.govwikipedia.org The reaction mechanism involves the formation of a Schiff base between L-serine and PLP, followed by a Claisen-like condensation with palmitoyl-CoA. wikipedia.org
In mammals, SPT is a heterodimeric enzyme composed of two subunits, LCB1 and LCB2, which are located in the membrane of the endoplasmic reticulum. nih.gov The activity of SPT is tightly regulated to maintain cellular sphingolipid homeostasis. nih.gov
Table 3: Overview of Serine Palmitoyltransferase (SPT)
| Feature | Description |
| Function | Catalyzes the first committed step in sphingolipid biosynthesis. nih.gov |
| Substrates | L-serine and Palmitoyl-CoA wikipedia.org |
| Product | 3-ketodihydrosphingosine nih.gov |
| Cofactor | Pyridoxal 5'-phosphate (PLP) wikipedia.org |
| Cellular Location | Endoplasmic Reticulum nih.gov |
| Enzyme Family | α-oxoamine synthases nih.gov |
Threonyl-tRNA Synthetase Editing Domain
To maintain the fidelity of protein synthesis, threonyl-tRNA synthetases (ThrRS) possess a specialized editing domain that removes incorrectly charged amino acids from tRNAThr. nih.gov A primary challenge for ThrRS is to distinguish its cognate amino acid, threonine, from the structurally similar serine. The editing domain of ThrRS plays a crucial role in hydrolyzing misacylated Ser-tRNAThr, thereby preventing the incorporation of serine at threonine codons.
The catalytic domain of ThrRS has an inherent ability to reject non-cognate serine. nih.gov In the absence of tRNA, seryl-adenylate is hydrolyzed at a significantly higher rate than threonyl-adenylate. nih.gov Most archaeal ThrRSs have a unique editing domain that is structurally similar to D-aminoacyl-tRNA deacylases (DTDs), which are enzymes that typically remove D-amino acids from tRNA. nih.gov This DTD-like editing domain in archaeal ThrRS is responsible for the removal of non-cognate L-serine from tRNAThr. nih.gov
High-resolution crystal structures of the ThrRS editing domain from Pyrococcus abyssi (Pab-NTD) with substrate analogs have provided mechanistic insights into this editing process. These studies reveal that the editing domain has distinct, non-overlapping binding sites for the seryl moiety in pre- and post-transfer states. nih.gov The structural analysis confirms that post-transfer editing, the hydrolysis of serine from tRNAThr, is the preferred mechanism. nih.gov Furthermore, the editing site is designed to reject L-threonine, ensuring that the correct amino acid is not erroneously removed. nih.gov A single amino acid residue within this domain is critical for determining the enantioselectivity, effectively acting as a checkpoint to filter for the correct chiral molecule. nih.gov
| Enzyme/Domain | Organism/Class | Function | Substrate(s) | Mechanism |
| Threonyl-tRNA Synthetase (ThrRS) Editing Domain | Escherichia coli | Proofreading/Editing | Ser-tRNAThr | Post-transfer editing (hydrolysis of misacylated tRNA) |
| DTD-like Editing Domain | Archaea (Pyrococcus abyssi) | Removal of non-cognate L-serine | L-Serine attached to tRNAThr | Post-transfer hydrolysis |
Peptidyl-aminoacyl-L/D-isomerases
Peptidyl-aminoacyl-L/D-isomerases are enzymes that catalyze the post-translational modification of peptides by converting an L-amino acid residue to its D-enantiomer within the peptide chain. This enzymatic isomerization can have significant impacts on the structure, stability, and biological activity of the resulting peptide. An enzyme with this activity has been identified that can catalyze the partial isomerization of a serine residue from the L- to the D-isomer. nih.gov
An isomerase isolated from the skin secretions of Bombina species has been studied for its substrate specificity. This enzyme is known to convert the second amino acid residue of its natural substrate, bombinin H, from the L- to the D-form. nih.gov Investigations using fluorescence-labeled variants of bombinin H have shown that the enzyme can tolerate various amino acids at positions 1, 2, and 3, albeit with different reaction rates. nih.gov For instance, peptides with isoleucine, leucine, phenylalanine, or tryptophan at position 1 were found to be good substrates. nih.gov The presence of such enzymes suggests a widespread mechanism for generating D-amino acid-containing peptides in metazoans, which can confer resistance to proteolysis and alter receptor binding affinities. nih.gov The catalytic mechanism of these isomerases is thought to involve active site residues similar to those found in serine proteases, such as a catalytic triad. nih.gov
Enzymes in Chemoenzymatic Synthesis and Polymerization of Serine Esters
The synthesis of polypeptides from serine monomers traditionally requires the protection of the reactive hydroxyl group on the side chain. nih.govacs.org However, chemoenzymatic polymerization (CEP) offers a more direct and environmentally benign approach by utilizing enzymes in aqueous media, thus avoiding the need for protecting groups. nih.govacs.orgoup.com
The protease papain has been successfully used as a catalyst for the polymerization of L-serine ethyl ester (Ser-OEt) and L-serine methyl ester (Ser-OMe). nih.govacs.orgresearchgate.net This reaction proceeds under basic pH conditions, with an optimal pH of 8.5, to produce poly(L-serine) (polySer). nih.govacs.orgresearchgate.net The resulting polySer precipitates from the reaction medium and has a degree of polymerization ranging from 5 to 22. nih.govresearchgate.netnih.gov Spectroscopic and diffraction analyses have shown that the synthesized polySer adopts a β-sheet/strand structure. nih.govresearchgate.netnih.gov This chemoenzymatic method represents a significant advancement in polypeptide synthesis, allowing for the direct conversion of unprotected serine esters into polymers. nih.govacs.org Furthermore, papain has also been used for the chemoenzymatic copolymerization of glycine (B1666218) ethyl ester with serine ethyl ester, leading to the formation of copolypeptides with varying secondary structures depending on the monomer feed ratios. oup.com
| Enzyme | Substrate(s) | Product | Reaction Conditions | Key Findings |
| Papain | L-serine ethyl ester (Ser-OEt), L-serine methyl ester (Ser-OMe) | Poly(L-serine) (polySer) | Aqueous medium, basic pH (optimal 8.5) | Protection of hydroxyl group not required; produces polySer with β-sheet structure. nih.govacs.orgresearchgate.net |
| Papain | Glycine ethyl ester (Gly-OEt), Serine ethyl ester (Ser-OEt) | Copolypeptides of glycine and serine | Aqueous medium | Secondary structure of the resulting copolypeptide is dependent on the monomer ratio. oup.com |
Enzymatic Transglycosylations with Serine
Enzymatic transglycosylation is a powerful method for the stereospecific synthesis of glycosylated amino acids, which are important components of glycoproteins. This process involves the transfer of a glycosyl moiety from a donor substrate to an acceptor, such as a serine derivative.
The synthesis of α- and β-glycopyranosyl-serine derivatives has been achieved using various glycosidases. For example, α- and β-galactosidases can catalyze the transglycosylation from raffinose and lactose, respectively, to Aloc-Ser-OMe (allyloxycarbonyl-L-serine methyl ester). nih.gov Similarly, β-glucosidase can be used for transglycosylation from cellobiose. nih.gov This enzymatic approach offers high stereospecificity in a one-pot reaction, making it a valuable method for the large-scale preparation of β-linked derivatives. nih.gov The protective groups on the serine residue can be removed under mild conditions; for instance, the ester group can be hydrolyzed by papain, and the Aloc group can be cleaved by a Pd(0) hydrostannolytic cleavage. nih.gov
β-galactosidase from Escherichia coli has also been investigated for the transgalactosylation of various serine and threonine derivatives. nih.gov Using ortho-nitrophenyl-β-D-galactoside as the donor, a significant bioconversion yield of transgalactosylated N-carboxybenzyl L-serine benzyl ester was achieved in a heptane:buffer medium. nih.gov The efficiency of the transglycosylation reaction is influenced by the choice of protecting groups on the amino acid and the relative concentrations of the donor and acceptor substrates. nih.gov
Molecular Interactions and Cellular Signaling of Serine Enantiomers
D-Serine as a Co-agonist of N-Methyl-D-Aspartate Receptors (NMDARs)
D-Serine has been identified as a crucial endogenous co-agonist of N-Methyl-D-Aspartate Receptors (NMDARs), which are vital for excitatory neurotransmission and synaptic plasticity. cambridge.orgresearchgate.net The activation of NMDARs requires the binding of both the primary agonist, glutamate (B1630785), and a co-agonist, a role fulfilled by either D-serine or glycine (B1666218). pnas.orgwikipedia.org D-serine often exhibits a higher affinity for the co-agonist site on the NMDAR than glycine. cambridge.org
Synaptic versus Extrasynaptic NMDAR Modulation
A spatial segregation model suggests that D-serine preferentially modulates synaptic NMDARs, while glycine primarily acts on extrasynaptic NMDARs. frontiersin.orgplos.org Synaptic NMDARs are critical for inducing long-term potentiation (LTP) and other forms of synaptic plasticity, while the activation of extrasynaptic NMDARs has been linked to cellular processes that can lead to excitotoxicity. wikipedia.orgfrontiersin.org The differential availability of these co-agonists at synaptic versus extrasynaptic sites may be due to the activity of glycine transporters (GlyT1) that limit glycine's access to the synapse. cambridge.orgresearchgate.net However, this segregation is not absolute and can be influenced by developmental stage and the level of synaptic activity. pnas.orgplos.org For instance, at certain synapses and developmental stages, the identity of the predominant co-agonist can be activity-dependent. pnas.org
Cellular Origin and Release Mechanisms (Neuronal vs. Astroglial)
The cellular source of D-serine has been a subject of considerable debate, with evidence supporting both neuronal and astroglial origins. preprints.orgucl.ac.uk
Astroglial D-Serine: A significant body of evidence points to astrocytes as a primary source of D-serine for synaptic modulation. nih.govnih.gov According to the "gliotransmission" hypothesis, astrocytes synthesize D-serine from L-serine, store it in vesicles, and release it in a calcium-dependent manner to act on synaptic NMDARs. preprints.orgucl.ac.uk Studies have shown that co-culturing neurons with astrocytes enhances NMDAR-dependent synaptic transmission and LTP, an effect attributed to astroglial D-serine release. nih.govfrontiersin.org
Neuronal D-Serine: Conversely, the "serine shuttle" model proposes that astrocytes produce L-serine, which is then shuttled to neurons for the synthesis of D-serine by the enzyme serine racemase (SR). nih.govpreprints.org This model is supported by findings of strong immunostaining for D-serine and SR within neurons. ucl.ac.uk Neuronal release of D-serine is thought to occur from the cytosol via transporters, rather than through vesicular exocytosis. nih.govfrontiersin.org
The current understanding suggests that both cell types contribute to the brain's D-serine pool, with their relative contributions potentially varying by brain region and physiological state. nih.govresearchgate.net
Transporter-Mediated Release and Uptake (e.g., Asc-1)
The transport of D-serine across cell membranes is a critical factor in regulating its extracellular concentration and, consequently, NMDAR activity. umt.eduplos.org Several amino acid transporters are involved in this process.
Alanine-Serine-Cysteine Transporter 1 (Asc-1): Asc-1 (encoded by the SLC7A10 gene) is a key sodium-independent transporter primarily located on neurons. frontiersin.orgplos.org It functions as an antiporter, meaning it exchanges amino acids across the membrane. frontiersin.org Asc-1 is considered a major transporter for the release of D-serine from neurons. nih.govfrontiersin.org Genetic deletion of Asc-1 significantly reduces D-serine uptake in synaptosomes. frontiersin.org
Alanine-Serine-Cysteine Transporters (ASCTs): Sodium-dependent transporters ASCT1 (SLC1A4) and ASCT2 (SLC1A5) are also capable of transporting D-serine. umt.eduplos.org ASCT1, found on astrocytes, can mediate both the uptake and release of D-serine. pnas.orgnih.gov It plays a role in the "serine shuttle" by exporting L-serine from astrocytes to neurons and taking up D-serine from the extracellular space. pnas.org ASCT2 is also expressed in the brain and can transport D-serine. umt.eduplos.org
The interplay of these transporters in both neurons and astrocytes finely tunes the availability of D-serine at the synapse, thereby modulating NMDAR function.
| Transporter | Primary Location | Function in D-Serine Homeostasis |
| Asc-1 | Neurons | Mediates Na+-independent release and uptake of D-serine. |
| ASCT1 | Astrocytes | Mediates Na+-dependent uptake and release of D-serine; exports L-serine. |
| ASCT2 | Astrocytes | Mediates Na+-dependent uptake of D-serine. |
L-Serine Roles in Cellular Processes
Contribution to DNA and RNA Synthesis via One-Carbon Units
L-serine is a pivotal amino acid in cellular metabolism, playing a crucial role in the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the essential building blocks of DNA and RNA. nih.gov This contribution is primarily through its role as a major source of one-carbon units for the folate cycle. nih.govnih.gov
The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the conversion of L-serine and tetrahydrofolate (THF) into glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). frontiersin.org The 5,10-CH2-THF molecule carries a one-carbon unit that is essential for two key processes in nucleotide synthesis:
Purine Synthesis: The de novo synthesis of the purine ring requires the incorporation of two one-carbon units. nih.gov
Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis, is dependent on a one-carbon unit from the folate cycle. frontiersin.org
Involvement in Lipid Metabolism (Sphingolipids, Phospholipids)
L-serine is a fundamental building block for the synthesis of essential membrane lipids, including phospholipids (B1166683) and sphingolipids. mdpi.comnih.gov The de novo synthesis of sphingolipids begins with the condensation of L-serine and palmitoyl-CoA, a rate-limiting step catalyzed by the enzyme serine palmitoyltransferase (SPT). nih.govannualreviews.orgfrontiersin.org This initial reaction produces 3-ketosphinganine, which is subsequently converted into the ceramide backbone of all sphingolipids. nih.govtmc.edu These lipids are not merely structural components of cell membranes; they are also critical signaling molecules involved in cell proliferation, apoptosis, and stress responses. nih.gov
The availability of L-serine is therefore a critical determinant of sphingolipid homeostasis. In the central nervous system, neurons rely on a steady supply of L-serine from astrocytes to synthesize sphingolipids and phosphatidylserine (B164497), which are indispensable for neuronal development, neuritogenesis, and survival. nih.gov A deficiency in L-serine can disrupt this process. For instance, in mouse models with brain-specific deletion of the L-serine synthesis enzyme Phgdh, there is a marked reduction in L-serine and sphingolipids, leading to severe neurodevelopmental defects. biorxiv.org
Furthermore, an imbalance in the ratio of L-serine to other amino acids can lead to the production of atypical and cytotoxic lipids. When L-serine levels are low, SPT can mistakenly use L-alanine as a substrate, resulting in the synthesis of toxic 1-deoxysphingolipids (doxSLs). nih.govnih.gov These lipids cannot be degraded by normal metabolic pathways and their accumulation is associated with conditions like diabetic neuropathy. mdpi.com
D-serine also plays a role in regulating lipid metabolism, primarily by competing with its L-enantiomer. Research has shown that D-serine can inhibit SPT as effectively as L-serine, competing for the enzyme's amino acid recognition site. nih.gov However, D-serine is not used by SPT to produce 3-ketodihydrosphingosine, meaning its presence can effectively halt the initial step of sphingolipid synthesis. nih.gov This competitive inhibition highlights a direct mechanism by which D-serine can influence cellular lipid profiles. In developing neuronal progenitor cells, treatment with D-serine was found to increase levels of phosphatidylserine but not sphingolipids, suggesting a competitive interaction with L-serine metabolism. biorxiv.org
| Molecule | Role in Lipid Metabolism | Key Enzymes/Processes | Reference |
|---|---|---|---|
| L-Serine | Essential precursor for sphingolipid and phospholipid synthesis. | Substrate for Serine Palmitoyltransferase (SPT). | mdpi.comnih.govnih.gov |
| D-Serine | Competitively inhibits Serine Palmitoyltransferase (SPT). | Competes with L-serine for the SPT binding site. | nih.gov |
| Sphingolipids | Structural components of membranes and signaling molecules. | Synthesized from L-serine and palmitoyl-CoA. | nih.govfrontiersin.org |
| 1-Deoxysphingolipids (doxSLs) | Toxic lipids formed when L-serine is limited. | SPT uses L-alanine instead of L-serine. | nih.govnih.gov |
Influence on Immune Responses and Cell Proliferation
Serine metabolism is intrinsically linked to cellular proliferation and immune function, primarily due to its central role in biosynthesis. aginganddisease.org Rapidly proliferating cells, including activated immune cells like T cells and B cells, have a high demand for serine. aginganddisease.orgnih.gov L-serine contributes to the synthesis of proteins, nucleic acids (via one-carbon metabolism), and lipids, all of which are necessary for cell growth and division. mdpi.comnih.gov For instance, L-serine provides the necessary building blocks for effector T cells to proliferate. nih.govfrontiersin.org
The influence of serine extends to modulating immune cell activity and the inflammatory response. L-serine has demonstrated anti-inflammatory and neuroprotective properties by suppressing the activation and proliferation of microglia and astrocytes. mdpi.commdpi.com It can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. frontiersin.orgmdpi.com This effect is partly mediated by L-serine's role in the polarization of macrophages and microglia, shifting them towards an anti-inflammatory M2 phenotype that promotes repair. mdpi.com The synthesis of S-adenosylmethionine (SAM) from serine is also essential for inflammatory macrophages. aginganddisease.org
Moreover, serine metabolism supports the antioxidant capacity of immune cells. It contributes to the production of NADPH and glutathione (B108866) (GSH), a vital antioxidant that protects cells from oxidative damage and is crucial for normal immune function. aginganddisease.orgnih.gov Dysregulation of serine metabolism can therefore impair immune responses and contribute to inflammatory conditions. aginganddisease.org The competition for serine between tumor cells and immune cells within the tumor microenvironment highlights its critical role in antitumor immunity. nih.gov
| Serine Enantiomer | Effect on Immune System | Mechanism | Reference |
|---|---|---|---|
| L-Serine | Supports proliferation of immune cells (T cells, B cells). | Precursor for protein, nucleotide, and lipid synthesis. | nih.govaginganddisease.orgnih.gov |
| L-Serine | Reduces inflammation. | Suppresses microglial/astrocyte activation; reduces pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). | mdpi.comfrontiersin.orgmdpi.com |
| L-Serine | Enhances antioxidant defense. | Contributes to glutathione (GSH) synthesis. | nih.gov |
Interaction with Glycine Receptors
The serine enantiomers interact with distinct receptor systems to modulate neuronal activity. D-serine is a potent endogenous co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor. pnas.orgtocris.comnih.gov Activation of NMDA receptors requires the binding of both glutamate and a co-agonist, and D-serine often serves as the primary co-agonist at synaptic NMDA receptors. pnas.orgresearchgate.netfrontiersin.org It is generally more potent than glycine at this site. pnas.orgcaymanchem.com This interaction is fundamental for synaptic plasticity, long-term potentiation, and cognitive functions. mdpi.com The degradation of endogenous D-serine has been shown to significantly reduce NMDA receptor-mediated neurotransmission, confirming its role as a crucial endogenous ligand. pnas.org
In contrast, L-serine has been found to exert neuroprotective effects through the activation of inhibitory glycine receptors. mdpi.com While D-serine's action at NMDA receptors can be excitotoxic under certain pathological conditions, L-serine's activation of glycine receptors contributes to mitigating neurotoxicity. mdpi.com This highlights a differential and, in some ways, opposing role of the two enantiomers in regulating neuronal excitability. While D-serine primarily modulates excitatory neurotransmission via NMDA receptors, L-serine can contribute to inhibitory signaling. mdpi.comfrontiersin.org
Interplay between L-Serine and D-Serine Levels in Cellular Homeostasis
The balance between L-serine and D-serine is critical for cellular and organismal homeostasis, particularly within the central nervous system. nih.govmdpi.com D-serine is not typically obtained from the diet but is synthesized endogenously from L-serine by the enzyme serine racemase (SR). nih.govfrontiersin.orgtandfonline.com This conversion is a key control point in regulating the availability of D-serine for NMDA receptor modulation.
A "serine shuttle" model describes the metabolic cooperation between glial cells and neurons. pnas.org Astrocytes are the primary site of de novo L-serine synthesis in the brain. nih.govmdpi.com This astrocytically-derived L-serine is then transported to neurons, which express serine racemase to convert it into D-serine. mdpi.comresearchgate.net D-serine can then be released into the synapse to act on NMDA receptors. researchgate.net
Cellular homeostasis is maintained by a tightly regulated network of synthesis, degradation, and transport. The levels of D-serine are controlled not only by its synthesis via SR but also by its degradation. D-serine can be degraded by the enzyme D-amino acid oxidase (DAAO), which is predominantly found in the hindbrain, or by the reverse elimination reaction of SR itself. tandfonline.comnih.govcellnatsci.com Transporters such as ASCT1 (also known as SLC1A4) also play a crucial role by removing excess D-serine from the synaptic cleft and transporting L-serine across the blood-brain barrier. mdpi.com This intricate system ensures that D-serine levels are precisely controlled to support normal neurotransmission without causing excitotoxicity. The interplay is so crucial that defects in L-serine synthesis directly impact D-serine levels and, consequently, NMDA receptor function. nih.gov
Mechanisms of Dysregulation in Model Systems
Studies in various model systems have illuminated how the dysregulation of serine enantiomer homeostasis contributes to pathological conditions.
Genetic Models: Mouse models with genetic deletions of key enzymes in the serine pathway have been instrumental.
Phgdh knockout mice: Mice lacking 3-phosphoglycerate (B1209933) dehydrogenase (Phgdh), the first enzyme in the L-serine synthesis pathway, exhibit severe hypoplasia of the central nervous system and die embryonically. biorxiv.org This demonstrates the absolute requirement of de novo L-serine synthesis for neural proliferation and differentiation. Brain-specific deletion of Phgdh leads to an accumulation of cytotoxic deoxysphingolipids. nih.gov
Slc1a4 knockout mice: Mice lacking the transporter ASCT1 (Slc1a4) show reduced brain weight, enlarged ventricles, and decreased influx of L-serine into the brain. mdpi.com This model highlights the transporter's critical role in maintaining brain L-serine levels for metabolic processes.
Serine racemase (SR) knockout mice: These mice have approximately 90% lower levels of brain D-serine, confirming SR as the primary source of D-serine in the forebrain. tandfonline.com
D-amino acid oxidase (DAO) knockout mice: In contrast to SR knockout, loss of DAO activity significantly increases D-serine levels in the hindbrain and spinal cord, establishing its role as the key degradation enzyme in these regions. tandfonline.com
Disease Models:
Acute Kidney Injury (AKI): In mouse models of renal ischemia-reperfusion injury, a model for AKI, there is a sharp decrease in serum L-serine and a gradual, significant increase in serum D-serine. plos.orgnih.gov This imbalance results from reduced renal D-amino acid oxidase (DAO) activity and impaired glomerular filtration. plos.orguni.lu The ratio of D-/L-serine in body fluids has been proposed as a sensitive early biomarker for this type of renal dysfunction. plos.orgelifesciences.org
Alzheimer's Disease (AD): Dysregulation of D-serine is implicated in AD pathology. frontiersin.org In some AD mouse models (3xTg-AD), reduced levels of L-serine and D-serine in the hippocampus correlate with synaptic deficits. mdpi.com Conversely, other models (5xFAD) show increased levels of the transporter ASCT1 and cortical serine. mdpi.com Abnormal expression of serine racemase in reactive astrocytes has also been reported in AD models and patients. frontiersin.org
Osteoporosis: In animal models of osteoporosis, administration of sericin (an L-serine-rich protein) led to increased serum D-serine levels. mdpi.com In cell culture, L-serine was shown to promote the differentiation of bone-forming osteoblasts, while D-serine inhibited the activation of bone-resorbing osteoclasts, suggesting a dual role in modulating bone metabolism. mdpi.com
These models collectively demonstrate that the precise regulation of L-serine and D-serine concentrations is vital, and that disruptions in their synthesis, transport, or degradation are linked to a wide range of pathologies, from neurodevelopmental disorders to organ dysfunction.
| Model System | Key Finding | Mechanism of Dysregulation | Reference |
|---|---|---|---|
| Phgdh Knockout Mouse | Embryonic lethality, severe CNS hypoplasia. | Defect in de novo L-serine synthesis. | biorxiv.org |
| Slc1a4 Knockout Mouse | Reduced brain L-serine, motor dysfunction. | Impaired serine transport across the blood-brain barrier. | mdpi.com |
| Acute Kidney Injury (IRI) Mouse | Increased serum D-serine, decreased serum L-serine. | Reduced renal DAO activity and filtration. | plos.orgnih.gov |
| Alzheimer's Disease (AD) Mouse Models | Altered levels of L-serine, D-serine, and related enzymes/transporters. | Pathology-associated changes in serine metabolism. | mdpi.comfrontiersin.org |
| Osteoporosis Animal Model | Sericin administration increased serum D-serine. | Conversion of L-serine to D-serine, influencing bone cell activity. | mdpi.com |
In Vitro and Preclinical Model Systems for Serine Research
Cell Culture Models
Cell culture models provide controlled environments to investigate specific cellular processes related to serine metabolism.
The synthesis and release of D-serine, a crucial co-agonist for N-methyl-D-aspartate receptors (NMDARs), are often studied using co-cultures of astrocytes and neurons. These models are invaluable for understanding the interplay between these two cell types in regulating synaptic activity.
It is understood that L-serine is primarily produced in astrocytes via the enzyme 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH) and then shuttled to neurons. mdpi.com In neurons, the enzyme serine racemase (SR) converts L-serine to D-serine. mdpi.com This "serine shuttle" hypothesis highlights the metabolic cooperation between astrocytes and neurons. mdpi.com
Studies using these co-culture systems have revealed multiple mechanisms for D-serine release from both astrocytes and neurons. Astrocytic D-serine release can be triggered by calcium (Ca2+) signaling and is dependent on SNARE proteins, indicating a process of regulated exocytosis. frontiersin.orgnih.gov In fact, disrupting Ca2+ signaling in astrocytes has been shown to reduce D-serine release in culture. frontiersin.org Other non-exocytotic release pathways from astrocytes include volume-regulated anion channels (VRACs) and alanine-serine-cysteine transporter (ASCT). frontiersin.orgnih.gov Some research suggests that astrocytes can release D-serine from large vesicles (1-3 μm in diameter) that are formed by the fusion of smaller vesicles. nih.govresearchgate.net
Cell lines of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells) are instrumental in studying the impact of serine isomers on bone metabolism. Research indicates that L-serine and D-serine have distinct and complementary roles in maintaining bone homeostasis. mdpi.comnih.gov
In osteoblast cell lines, such as MC3T3-E1, L-serine supplementation has been shown to promote bone formation. mdpi.comresearchgate.net Studies have demonstrated that L-serine significantly upregulates the expression of key osteogenic markers. mdpi.comresearchgate.netnih.gov These findings suggest that L-serine supports the differentiation and activity of osteoblasts, contributing to the synthesis of bone matrix. nih.gov
Conversely, D-serine appears to play an anti-resorptive role by acting on osteoclasts. In vitro experiments using osteoclast cell lines have shown that D-serine can inhibit osteoclast activation and function. mdpi.comresearchgate.netnih.gov This inhibitory effect helps to reduce bone breakdown. nih.gov The dual action of L-serine promoting bone formation and D-serine inhibiting bone resorption highlights the therapeutic potential of modulating serine metabolism for conditions like osteoporosis. mdpi.comresearchgate.netnih.gov
| Cell Line | Serine Isomer | Key Finding | Reference |
|---|---|---|---|
| MC3T3-E1 (Osteoblast) | L-Serine | Significantly increased expression of osteogenic markers (ALP, Runx2, osterix, Col1a1). | mdpi.comresearchgate.netnih.gov |
| Osteoclast Cell Lines | D-Serine | Inhibited osteoclast activation and suppressed cathepsin K expression. | mdpi.comresearchgate.net |
Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation, and serine metabolism is often dysregulated in various cancers. aacrjournals.orgrupress.org Cancer cell lines are crucial models for investigating these alterations and identifying potential therapeutic targets. nih.gov Many cancer cells show an increased reliance on both exogenous serine uptake and de novo serine synthesis from glucose. rupress.org
The serine synthesis pathway (SSP) and its key enzymes are frequently upregulated in cancer. aacrjournals.orgrupress.org Phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the SSP, is a major focus of research and is often overexpressed or amplified in cancers like breast cancer and melanoma. rupress.orgfrontiersin.org Studies using various cancer cell lines have shown that inhibiting PHGDH can slow cancer cell growth, particularly in environments with limited serine. frontiersin.orgnih.gov
Researchers use cancer cell lines to test the efficacy of inhibitors targeting the serine metabolic pathway. nih.govfrontiersin.org For example, the PHGDH inhibitor NCT-503 has been shown to have anti-cancer effects in PHGDH-dependent cancer cell lines. frontiersin.orgfrontiersin.org Furthermore, combining PHGDH inhibition with dietary serine restriction can have a synergistic effect on inhibiting tumor growth. aacrjournals.orgnih.gov The study of serine metabolism in cancer cell lines is also revealing complex interactions with other metabolic pathways and cellular processes, such as one-carbon metabolism, nucleotide synthesis, and redox balance. aacrjournals.orgrupress.org
| Enzyme/Pathway Targeted | Model System | Key Finding | Reference |
|---|---|---|---|
| PHGDH (Phosphoglycerate dehydrogenase) | Breast cancer, melanoma, and other cancer cell lines | PHGDH is often amplified and its inhibition can reduce cancer cell proliferation. | frontiersin.org |
| Serine Synthesis Pathway (SSP) | Various cancer cell lines | Inhibition of the SSP cooperates with dietary serine limitation to inhibit cancer growth. | nih.gov |
| Serine Transporters | Colorectal cancer cell lines | Dual inhibition of serine transporters can reduce tumor growth in xenograft models. | aacrjournals.org |
Bacterial models, such as Escherichia coli and Bacillus subtilis, are powerful tools for studying fundamental aspects of amino acid metabolism, including that of serine. biorxiv.orgnih.gov Bacteria utilize both L- and D-amino acids for various purposes, including as nutrients and as components of their cell walls. nih.govmdpi.com D-amino acids, in particular, are essential components of peptidoglycan, the structural polymer of the bacterial cell wall. nih.govnih.gov
Bacteria possess enzymes called amino acid racemases that can interconvert L- and D-amino acids, contributing to the diversity of D-amino acids found in these organisms. nih.govresearchgate.net The study of these enzymes and their metabolic pathways is crucial for understanding bacterial physiology and adaptation. nih.gov
Interestingly, while serine is an essential amino acid, high concentrations can be toxic to bacteria. biorxiv.orgnih.gov Therefore, bacteria have developed detoxification mechanisms. biorxiv.org In E. coli, the sdaCB operon, which encodes a serine transporter (SdaC) and a serine deaminase, plays a key role in preventing serine toxicity. biorxiv.orgbiorxiv.org When glucose is depleted, endogenously produced serine can become toxic if not exported or deaminated, potentially leading to cell lysis. biorxiv.orgresearchgate.net The transporter SdaC appears to be crucial for exporting excess serine to mitigate this toxicity. biorxiv.orgbiorxiv.org In B. subtilis, the permease YbeC has been identified as a major serine transporter. nih.gov These bacterial models provide valuable insights into the transport and metabolic regulation of serine, which can have implications for developing new antimicrobial strategies. biorxiv.org
Animal Models (Non-Human)
Animal models, particularly genetically modified mice, allow for the in vivo investigation of the physiological and pathological roles of serine metabolism.
Genetically modified mice, such as those with targeted deletions (knockouts) of key enzymes in serine metabolism, have been instrumental in understanding the systemic effects of serine dysregulation.
Serine Racemase (SR) Knockout Mice: These mice, which have a deletion of the gene for serine racemase, exhibit a dramatic reduction (around 90%) in brain D-serine levels. pnas.orgnih.gov This results in hypofunction of NMDA receptors, making these mice a valuable model for studying conditions like schizophrenia, where NMDA receptor dysfunction is implicated. pnas.orgnih.gov SR knockout mice display a range of behavioral and neuroplasticity deficits, including impaired long-term potentiation (LTP) in the hippocampus, reduced dendritic spine density, and deficits in social and cognitive behaviors. pnas.orgnih.govresearchgate.netresearchgate.net For example, they show impaired LTP at the medial perforant path to dentate gyrus synapses. pnas.org Some studies also report that these mice exhibit abnormal social investigation and approach behaviors. nih.govnih.govresearchgate.net These findings underscore the critical role of endogenous D-serine in synaptic plasticity and higher brain functions. pnas.orgaging-us.com Interestingly, some of the deficits in SR knockout mice can be reversed by chronic treatment with D-serine. pnas.org
PHGDH Knockout Mice: Mice with a targeted disruption of the Phgdh gene, which encodes the first enzyme in the L-serine biosynthesis pathway, have provided crucial insights into the importance of de novo serine synthesis. Systemic knockout of Phgdh is embryonically lethal, demonstrating that endogenous L-serine synthesis is essential for normal development. nih.govresearchgate.netnhri.org.tw These embryos show severe growth retardation and major neurodevelopmental defects, including microcephaly and malformations of the telencephalon, diencephalon, and mesencephalon. nih.govresearchgate.netnhri.org.twnih.govnih.gov Tissue-specific knockouts have been generated to study the role of PHGDH in different organs. For instance, brain-specific Phgdh knockout mice survive but have reduced levels of both L- and D-serine in the brain and impaired NMDA receptor function. mdpi.com Liver-specific Phgdh knockout mice develop mild obesity and insulin (B600854) resistance, highlighting the role of hepatic serine synthesis in systemic glucose metabolism. mdpi.com In B-cells, Phgdh deletion impairs the germinal center response, which is critical for adaptive immunity. biorxiv.org These models collectively demonstrate the vital and tissue-specific roles of the de novo serine synthesis pathway.
| Model | Gene Deleted | Primary Consequence | Key Phenotypes | Reference |
|---|---|---|---|---|
| SR Knockout Mice | Serine Racemase (SR) | ~90% reduction in brain D-serine; NMDA receptor hypofunction. | Impaired hippocampal LTP, reduced dendritic spine density, social and cognitive deficits. | pnas.orgnih.govresearchgate.net |
| PHGDH Knockout Mice (Systemic) | Phosphoglycerate Dehydrogenase (PHGDH) | Inability to synthesize L-serine de novo. | Embryonic lethality, severe neurodevelopmental defects, microcephaly. | nih.govresearchgate.netnhri.org.tw |
| PHGDH Knockout Mice (Brain-specific) | PHGDH (in brain) | Reduced L- and D-serine in the brain. | Impaired NMDA receptor function. | mdpi.com |
| PHGDH Knockout Mice (Liver-specific) | PHGDH (in hepatocytes) | Impaired hepatic serine synthesis. | Mild obesity, insulin resistance, vulnerability to protein starvation. | mdpi.com |
Following an extensive search for scientific literature and data, it has been determined that there is no available research specifically on the chemical compound "D-Seryl-L-serine." As such, it is not possible to generate an article that adheres to the provided outline focusing solely on this dipeptide.
The provided outline and its associated reference markers ( biorxiv.org, frontiersin.org, etc.) appear to pertain to broader research on serine, specifically D-serine and L-serine as individual amino acids, rather than the dipeptide "this compound."
Information on the individual components, D-serine and L-serine, is plentiful and covers the topics mentioned in the outline, including their roles in neurotransmission, metabolism in various tissues, and effects on synaptic function. However, discussing these individual amino acids would fall outside the strict constraint to focus solely on "this compound."
Therefore, this article cannot be generated as requested due to the lack of specific subject matter. To provide a helpful response, it would be necessary to broaden the scope to include D-serine and L-serine, which would be a deviation from the user's explicit instructions.
Theoretical and Emerging Research Avenues for D Seryl L Serine Dipeptide
Hypothetical Biosynthesis of D-Seryl-L-serine
The formation of a peptide bond between two amino acid enantiomers, such as D-Serine and L-Serine, is a unique biochemical event. The biosynthesis of this compound is not documented as a standard metabolic product, but its potential formation can be hypothesized through known enzymatic and non-enzymatic mechanisms.
Peptide Bond Formation Mechanisms involving Serine Enantiomers (Enzymatic vs. Non-Enzymatic)
Enzymatic Synthesis: The primary enzymatic machinery capable of incorporating D-amino acids into peptides are Non-Ribosomal Peptide Synthetases (NRPSs). nih.govnih.gov These large, modular enzyme complexes are found predominantly in bacteria and fungi and are responsible for the synthesis of a wide array of peptide natural products. nih.gov
An NRPS-mediated synthesis of this compound would theoretically involve a multi-domain enzyme complex. A hypothetical NRPS module would first select and activate D-Serine using an adenylation (A) domain. This activated D-Serine would then be covalently tethered to a peptidyl carrier protein (PCP) domain via a phosphopantetheine arm. nih.gov Subsequently, a condensation (C) domain would catalyze the formation of the peptide bond between the enzyme-bound D-Serine and a free L-Serine molecule, or an L-Serine molecule tethered to an adjacent NRPS module. researchgate.net Some NRPS systems contain epimerization (E) domains that convert an L-amino acid to its D-enantiomer after it has been incorporated into the growing peptide chain, providing another potential route for the formation of a D-Serine residue at the N-terminus. nih.govasm.orgnih.gov
While many enzymatic methods for synthesizing dipeptides containing L-amino acids have been reported, methods for D-amino acid-containing dipeptides are less common due to the restricted substrate specificities of most enzymes. nih.gov However, research has demonstrated the successful synthesis of over 40 kinds of D-amino acid-containing dipeptides, including LD-, DL-, and DD-dipeptides, using the adenylation domains of specific NRPSs like tyrocidine synthetase and bacitracin synthetase. asm.orgnih.gov This provides a strong proof-of-concept for the enzymatic feasibility of this compound synthesis.
Non-Enzymatic Synthesis: Non-enzymatic peptide bond formation can occur under specific chemical conditions, but it is generally a slow and inefficient process under physiological pH and temperature. Such reactions typically require activating agents or extreme conditions not found in biological systems. Therefore, a significant non-enzymatic pathway for the biosynthesis of this compound in a living organism is considered highly improbable.
| Mechanism | Description | Key Enzymes/Components | Biological Plausibility |
|---|---|---|---|
| Enzymatic (NRPS) | Modular enzyme complex activates and links amino acids. Capable of incorporating D-amino acids. | Non-Ribosomal Peptide Synthetase (NRPS): Adenylation (A) domain, Peptidyl Carrier Protein (PCP) domain, Condensation (C) domain. | High (in organisms possessing NRPS machinery, e.g., microbes). |
| Non-Enzymatic | Direct chemical condensation of D-Serine and L-Serine. | None (requires specific chemical conditions like dehydrating agents). | Very Low (unlikely under physiological conditions). |
Exploration of Potential Precursors and Pathways
The biosynthesis of this compound would depend on the availability of its constituent amino acid precursors, D-Serine and L-Serine. The metabolic pathways for both of these precursors are well-established.
L-Serine Biosynthesis: L-Serine is typically synthesized from the glycolytic intermediate 3-phosphoglycerate (B1209933). wikipedia.orgscispace.com This occurs via the "phosphorylated pathway," involving three key enzymes: 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase. nih.gov In the central nervous system, astrocytes are the primary site of L-serine synthesis, which can then be supplied to neurons. nih.govnih.govresearchgate.net
D-Serine Biosynthesis: D-Serine is synthesized directly from L-Serine. nih.govnih.gov This conversion is catalyzed by the pyridoxal-5-phosphate (PLP)-dependent enzyme, serine racemase. frontiersin.orgportlandpress.comnih.gov In the mammalian brain, serine racemase is found predominantly in neurons, where it produces D-Serine to act as a neuromodulator. wikipedia.orgnih.gov
A hypothetical integrated pathway would involve the synthesis of L-Serine from glucose in an astrocyte, its transport to a neuron, and its subsequent conversion to D-Serine by serine racemase. This newly synthesized D-Serine, along with available L-Serine, could then theoretically be utilized by an NRPS-like enzyme to form the this compound dipeptide.
Potential Metabolic Fates of this compound
Once formed, the metabolic fate of this compound would be determined by its stability and susceptibility to enzymatic degradation.
Susceptibility to Peptidase Hydrolysis (Serine Peptidases and Dipeptidases)
The peptide bond in this compound would be a target for various peptidases. However, the presence of a D-amino acid at the N-terminus is a critical factor that often confers resistance to hydrolysis by many common peptidases, which are typically stereospecific for L-amino acids. nih.gov
Dipeptidases: These enzymes are located in the brush border of the small intestine and within cells, where they cleave dipeptides into single amino acids. taylorandfrancis.comyoutube.com Most mammalian dipeptidases exhibit strong specificity for L-L dipeptides. Therefore, this compound would likely be a poor substrate and be hydrolyzed slowly, if at all, by these enzymes.
Aminopeptidases: These exopeptidases cleave the N-terminal amino acid from a peptide. nih.govyoutube.com Like dipeptidases, they generally show a strong preference for L-enantiomers at the N-terminus.
Serine Peptidases (e.g., Dipeptidyl Peptidase IV - DPP-IV): This class of enzymes has specific substrate requirements. DPP-IV, for instance, preferentially cleaves dipeptides from the N-terminus of polypeptides where the penultimate residue is proline or alanine (B10760859). nih.govnih.govbiorxiv.org While serine can be tolerated at this position, the specificity for the N-terminal residue (P2 position) is also crucial and typically favors L-amino acids. biorxiv.org
The probable resistance of the D-Seryl peptide bond to standard peptidases suggests that the dipeptide could have a longer biological half-life compared to its L-L counterpart, allowing it to circulate or persist in tissues for longer periods.
Release of Constituent Amino Acids (D-Serine and L-Serine)
Assuming that some enzymatic activity (perhaps from specialized microbial or mammalian D-peptidases) could hydrolyze this compound, the constituent amino acids would be released and enter their respective metabolic pathways. koreascience.kr
Metabolism of Released D-Serine: Free D-Serine is primarily degraded by the FAD-dependent enzyme D-amino acid oxidase (DAAO). frontiersin.orgportlandpress.com DAAO catalyzes the oxidative deamination of D-Serine to form hydroxypyruvate, ammonia (B1221849), and hydrogen peroxide. portlandpress.comresearchgate.net This enzyme is present in various tissues, including the liver, kidney, and astrocytes in the brain, providing a clearance mechanism for D-Serine. nih.govfrontiersin.org
Metabolism of Released L-Serine: L-Serine is a versatile amino acid with numerous metabolic fates. nih.govnih.gov It can be converted back to the glycolytic intermediate 3-phosphoglycerate, used for protein synthesis, or serve as a precursor for the synthesis of other amino acids like glycine (B1666218) and cysteine. wikipedia.orgnih.gov Additionally, L-Serine is a key contributor to one-carbon metabolism through the folate cycle, which is essential for the synthesis of nucleotides and other vital biomolecules. scispace.comnih.gov
Analytical Challenges and Development for Dipeptide Identification and Quantification
The study of this compound is fundamentally dependent on the development of robust analytical methods capable of its precise identification and quantification, distinguishing it from closely related molecules.
Differentiation from Free Serine Enantiomers and Other Dipeptides
A primary analytical challenge is the separation and specific detection of this compound from a complex mixture that could contain free L- and D-serine as well as its other diastereomers (L-Seryl-D-serine) and enantiomers (L-Seryl-L-serine, D-Seryl-D-serine).
Chromatographic Separation: High-performance liquid chromatography (HPLC) is the predominant method for separating peptide diastereomers. researchgate.net Since diastereomers have different physicochemical properties, they can often be separated on standard achiral stationary phases (like C18) using reverse-phase HPLC. dntb.gov.uanih.govresearchgate.net The separation relies on subtle differences in conformation and hydrophobicity that are influenced by the stereochemistry of the constituent amino acids. nih.gov Capillary electrophoresis (CE) is another powerful technique with high resolving power suitable for separating polar diastereomeric peptides. researchgate.netdntb.gov.ua
Detection: Following separation, mass spectrometry provides sensitive and specific detection. A novel UPLC-MS/MS method has been established for the quantification of 36 different dipeptides in various organ tissues, demonstrating the feasibility of such an approach. nih.gov
| Technique | Principle | Application | Advantages | Challenges |
|---|---|---|---|---|
| Reverse-Phase HPLC | Separation based on hydrophobicity differences between diastereomers. | Quantification and purification of this compound from its isomers. | Robust, widely available, effective for diastereomer separation. nih.gov | Requires careful optimization of mobile phase and gradient for resolution. researchgate.net |
| Capillary Electrophoresis (CE) | Separation based on differences in electrophoretic mobility in an electric field. | High-resolution separation of polar peptide diastereomers. dntb.gov.ua | Excellent resolving power, minimal sample consumption. researchgate.net | Less common than HPLC, can be sensitive to matrix effects. |
| Mass Spectrometry (MS) | Detection based on mass-to-charge ratio. Tandem MS (MS/MS) provides structural information via fragmentation. | Confirmation of molecular weight and sequence. | High sensitivity and specificity, provides structural data. nih.gov | Cannot differentiate isomers without prior chromatographic separation. |
Methodologies for Structural Elucidation of the Dipeptide
Confirming the exact structure of this compound—including the sequence and the stereochemistry of each amino acid—requires a combination of advanced analytical techniques.
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the elemental composition of the dipeptide. Tandem MS (MS/MS) involves fragmenting the molecule and analyzing the resulting pieces. The fragmentation pattern can confirm the amino acid sequence (Ser-Ser) but does not typically reveal the stereochemistry. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional (2D) NMR is a powerful tool for the complete structural elucidation of peptides in solution. walisongo.ac.idspringernature.comnmims.edu Techniques like Correlation Spectroscopy (COSY) can be used to assign all the proton signals in the molecule's spectrum. walisongo.ac.idacs.org The precise chemical shifts and coupling constants of the α-protons are influenced by the sequence and stereochemistry of the amino acids, allowing for unambiguous structural confirmation. walisongo.ac.idacs.org
Future Research Directions
The field of this compound research is nascent, and foundational studies are required to build a comprehensive understanding of this compound. Future research should be prioritized as follows:
Chemical Synthesis and Characterization: The first step is the unambiguous chemical synthesis and purification of this compound and its related stereoisomers to serve as analytical standards and for use in biological assays.
Development of Analytical Methods: Establishment of validated HPLC-MS/MS or CE-MS methods for the sensitive detection and quantification of this compound in biological matrices (e.g., cerebrospinal fluid, plasma, brain tissue).
In Vitro Biological Screening:
Enzymatic Stability: Assess the stability of the dipeptide in the presence of various proteases, peptidases, and brain homogenates to determine its biological half-life.
Receptor Binding Assays: Conduct binding studies with NMDA receptors and other potential targets to determine if the dipeptide has any direct receptor-level activity.
Cellular Uptake and Transport: Investigate the mechanisms by which cells transport this compound, focusing on known peptide and amino acid transporters.
In Vivo Studies: Should in vitro studies suggest significant biological activity, subsequent research in animal models would be warranted to explore the dipeptide's physiological and potential therapeutic effects, particularly in the context of neurological disorders where D-serine metabolism is implicated, such as Alzheimer's disease and schizophrenia. frontiersin.orgnih.gov
Following a comprehensive search for scholarly articles and research data, it has been determined that there is no specific scientific literature available for the chemical compound "this compound." The search results did not yield any studies pertaining to its computational modeling, synthesis, in vitro characterization, or its presence and function in any organisms.
The existing body of research focuses extensively on the individual amino acids D-serine and L-serine , detailing their distinct biological roles, synthesis pathways, and physiological effects. For instance, D-serine is recognized as a key neuromodulator in the central nervous system, while L-serine is a fundamental component of proteins and a precursor to numerous essential biomolecules. nih.govnih.govwikipedia.orgmdpi.comfrontiersin.orgnih.gov
Furthermore, research on serine-containing dipeptides has been identified, but these studies focus on other specific combinations, such as seryl-histidine (Ser-His) , which has been investigated for its catalytic and cleavage activities. nih.govnih.govusra.edu However, this research is not applicable to the this compound configuration.
Due to the complete absence of specific data for this compound in the available scientific literature, it is not possible to generate the requested article covering the specified theoretical and emerging research avenues.
Q & A
Q. How to ensure compliance with ethical guidelines when testing D-Seryl-L-serine in preclinical models?
Q. What criteria determine the inclusion of this compound data in peer-reviewed publications?
- Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Report full synthetic procedures for novel compounds.
- Deposit spectral data in public repositories (e.g., ChemSpider).
- Use IUPAC nomenclature and avoid non-standard abbreviations.
Reference prior work comprehensively to contextualize findings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
